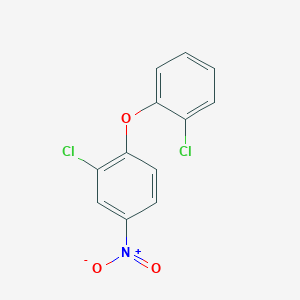
2-(3-(4-(Tert-butoxycarbonylamino)benzyl)ureido)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetic acid is a synthetic organic molecule with the molecular formula C15H21N3O5 and a molecular weight of 323.33 g/mol . This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an aromatic ring, and a carbamoyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetic acid typically involves multiple steps:
Protection of the amine group: The initial step involves protecting the amine group of the starting material with a tert-butoxycarbonyl (Boc) group. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Formation of the carbamoyl group: The next step involves the introduction of the carbamoyl group. This can be done by reacting the protected amine with an appropriate isocyanate or carbamoyl chloride.
Coupling reaction: The final step involves coupling the intermediate with glycine or its derivatives to form the desired product. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of ({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetic acid: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: The major products are typically oxides or hydroxylated derivatives.
Reduction: The major products are amines or reduced carbamoyl derivatives.
Substitution: The major products are substituted aromatic compounds with functional groups like nitro or halogen.
Applications De Recherche Scientifique
({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetic acid: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
N-phenylglycine: A compound with a similar glycine moiety.
Boc-protected amino acids: Compounds with similar protecting groups.
Uniqueness
({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetic acid: is unique due to its combination of a Boc-protected amine, an aromatic ring, and a carbamoyl group. This structure provides specific reactivity and binding properties that are not found in simpler compounds.
Propriétés
Formule moléculaire |
C15H21N3O5 |
|---|---|
Poids moléculaire |
323.34 g/mol |
Nom IUPAC |
2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methylcarbamoylamino]acetic acid |
InChI |
InChI=1S/C15H21N3O5/c1-15(2,3)23-14(22)18-11-6-4-10(5-7-11)8-16-13(21)17-9-12(19)20/h4-7H,8-9H2,1-3H3,(H,18,22)(H,19,20)(H2,16,17,21) |
Clé InChI |
RIZYBAOUPVOCJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CNC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083087.png)
![1-(4-Fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083098.png)




![Methyl 4-[7-bromo-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14083120.png)

